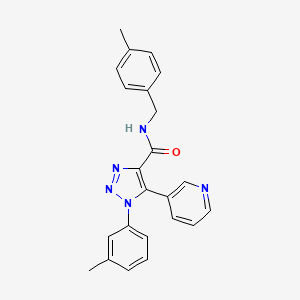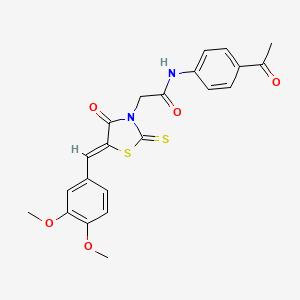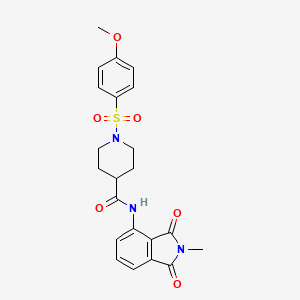
1-(2-Methylpyridin-4-yl)piperazine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Methylpyridin-4-yl)piperazine trihydrochloride” is a chemical compound . It has a molecular weight of 213.71 . The IUPAC name for this compound is 1-(2-methylpyridin-4-yl)piperazine trihydrochloride .
Molecular Structure Analysis
The molecular formula of “1-(2-Methylpyridin-4-yl)piperazine trihydrochloride” is C10H16ClN3 . The InChI code for this compound is 1S/C10H15N3.2ClH/c1-12-6-8-13 (9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 213.71 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities : Research into the synthesis and antimicrobial activities of various derivatives, including those related to piperazine compounds, reveals their potential for developing new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating significant antimicrobial activities, highlighting the utility of piperazine derivatives in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor Activity : Piperazine derivatives have also been explored for their antitumor activities. Ding et al. (2016) reported on the green synthesis of novel 1,2,4-triazole Schiff bases containing piperazine groups, which exhibited significant inhibitory activity against tumor cells, showcasing the potential of piperazine derivatives in cancer research (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Enantioselective Synthesis : The enantioselective synthesis of compounds, including those with piperazine structures, is crucial for the development of pharmaceuticals. Cann et al. (2012) developed a convergent, stereoselective synthesis of a CGRP receptor inhibitor, illustrating the importance of enantioselective processes in synthesizing biologically active compounds (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Reising, Remy, Sausker, & Wang, 2012).
Luminescent Properties and Photo-Induced Electron Transfer : The study of luminescent properties and photo-induced electron transfer in compounds, including those with piperazine substituents, contributes to the development of novel materials for technological applications. Gan et al. (2003) synthesized naphthalimide model compounds with piperazine substituents, investigating their luminescent properties and potential for photo-induced electron transfer (Gan, Chen, Chang, & Tian, 2003).
Antihypertensive Agents : The development of antihypertensive agents also sees the application of piperazine derivatives. Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, evaluating their antihypertensive and diuretic activity, which indicates the role of piperazine derivatives in designing new medications for hypertension (Meyer, Tomcufcik, Chan, & Haug, 1989).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-(2-methylpyridin-4-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFZQOAWRZLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-4-yl)piperazine trihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

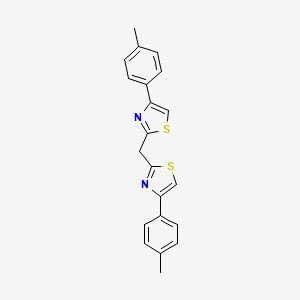
![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)
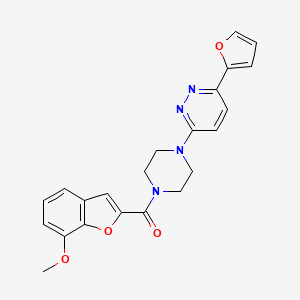
![2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2697803.png)
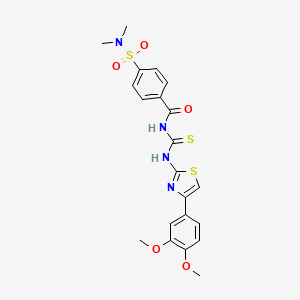

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2697807.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2697809.png)
